2,6-Difluorobenzoyl chloride
Overview
Description
2,6-Difluorobenzoyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of two fluorine atoms attached to a benzene ring which is further substituted with a benzoyl chloride group. This structure makes it a reactive acyl chloride, suitable for further chemical transformations.
Synthesis Analysis
The synthesis of compounds related to 2,6-difluorobenzoyl chloride often involves the use of organometallic reagents or electrophilic substitution reactions. For instance, the synthesis of tri-n-butyltin 2,6-difluorobenzoate involves the reaction of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which can further react with polyfluoroaromatic amines to yield corresponding ureas with potential applications in inhibiting insect chitin biosynthesis . Additionally, the synthesis of related compounds can include steps such as regioselective lithiation and copper-catalyzed C–O coupling .
Molecular Structure Analysis
The molecular structure of compounds derived from 2,6-difluorobenzoyl chloride can be quite complex. For example, the X-ray crystal structure determination of tri-n-butyltin 2,6-difluorobenzoate shows a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms . The presence of fluorine atoms influences the electronic properties of the molecule and can affect the geometry of the resulting compounds.
Chemical Reactions Analysis
2,6-Difluorobenzoyl chloride is a versatile reagent that can undergo various chemical reactions. It can be used to synthesize isocyanates, which are valuable intermediates in the production of ureas . The fluorine atoms on the benzene ring can activate the carbonyl group towards nucleophilic attack, making it a useful compound in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-difluorobenzoyl chloride derivatives are influenced by the presence of fluorine atoms and the specific substituents on the benzene ring. For example, the thermal behavior of complexes containing related trifluorobenzoate ligands has been studied, revealing that solvent molecules are released in the first step of thermal decomposition . The electronic effects of the fluorine atoms can also affect the reactivity of the compound, as seen in the synthesis of the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, where the fluorine atoms are activated for nucleophilic aromatic substitution reactions .
Scientific Research Applications
Ortho Effect in Solvolyses
The ortho effect of 2,6-difluorobenzoyl chloride indicates its behavior under solvolysis conditions, differing from 2,6-dichlorobenzoyl chloride due to the smaller fluoro substituents. This allows for the dominant pathway to be addition–elimination in most solvents, showing the balance between electronic and steric influences of fluorines on acyl cation formation (Park & Kevill, 2012).
Synthesis of Novel Pesticides
2,6-Difluorobenzoyl chloride is crucial in the synthesis of novel pesticides, such as Bistrifluron. The process involves multiple steps, including reactions with oxalyl chloride and 2-chloro-3,5-bis(trifluoromethyl)aniline, demonstrating its role in the industrial production of pesticides (Liu An-chan, 2015).
Role in Organic Imide Synthesis
The compound plays a role in the synthesis of highly fluorinated organic imides, as seen in the unexpected product from the reaction of 2,6-diaminopyridine with 2,3,4,5,6-pentafluorobenzoyl chloride (Valkonen, Kolehmainen, & Ośmiałowski, 2011).
Electrochemistry in Ionic Liquids
In the field of electrochemistry, 2,6-difluorobenzoyl chloride is relevant in studies of ionic liquids, particularly in identifying impurities and understanding electrolysis products (Li Xiao & K. Johnson, 2003).
Cross-Coupling Reactions
This chemical is involved in Suzuki−Miyaura cross-coupling reactions, indicating its utility in complex organic synthesis processes and the synthesis of pharmaceuticals (Grasa et al., 2002).
Synthesis of Insecticides
2,6-Difluorobenzoyl chloride is used in synthesizing insecticide Novaluron, showcasing its application in agricultural chemistry (Zhang Xiao-jing, 2007).
Amination Reactions
The compound finds application in amination reactions of aryl halides with nitrogen-containing reagents, useful in developing new chemical synthesis methodologies (Grasa et al., 2001).
Annulative Coupling for Phenanthrene Derivatives
It's integral in annulative coupling processes to form phenanthrene derivatives, crucial in the development of organic compounds with potential pharmaceutical applications (Nagata et al., 2014).
Synthesis of High-Purity Chemicals
The synthesis of high-purity 1-chloro-2,6-difluorobenzene from 2,6-difluorobenzoyl chloride highlights its role in producing intermediates for pharmaceutical and agricultural applications (Moore, 2003).
Development of Catalytic Systems
This chemical contributes to the development of N-heterocyclic carbene complexes and catalytic systems in organic synthesis (Cooke & Lightbody, 2011).
Safety And Hazards
properties
IUPAC Name |
2,6-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHUZEVERIHEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170988 | |
Record name | 2,6-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzoyl chloride | |
CAS RN |
18063-02-0 | |
Record name | 2,6-Difluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18063-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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